Tripotassium trioxalatocobaltate

Description

Properties

IUPAC Name |

cobalt;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.Co/c3*3-1(4)2(5)6;/h3*(H,3,4)(H,5,6); | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWYMQRVOOQRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Co] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6CoO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14239-07-7 | |

| Record name | Tripotassium trioxalatocobaltate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014239077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC97333 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Reaction Sequence

-

Formation of cobalt(II) oxalate :

.

Cobalt carbonate reacts with oxalic acid to yield cobalt(II) oxalate, carbon dioxide, and water. -

Oxidation to cobalt(III) :

.

Cobalt(II) oxalate is oxidized to cobalt(III) by in acetic acid, with potassium oxalate providing the necessary counterions for complex stabilization.

Procedural Details

-

Reagents :

-

Conditions :

Table 1: Reagents and Conditions for Classical Synthesis

| Reagent | Quantity | Role | Conditions |

|---|---|---|---|

| 23.8 g | Cobalt source | Hot aqueous solution | |

| 25.2 g | Ligand and acid | 80–90°C dissolution | |

| 73.7 g | Counterion provider | pH ~4 (post-reaction) | |

| 23.9 g | Oxidizing agent | 40°C, slow addition | |

| 25 mL | Acid catalyst | Dropwise addition | |

| Ethanol | 500 mL | Precipitation agent | Room temperature |

Alternative Methods Using Cobalt(II) Nitrate

A modified approach substitutes cobalt carbonate with cobalt(II) nitrate () to enhance solubility and reaction kinetics. This method is advantageous for large-scale syntheses but requires stringent pH control to avoid byproduct formation.

Reaction Pathway

Key Parameters

-

pH : Maintained at 7–8 using ammonium hydroxide to prevent oxalate protonation.

-

Temperature : 30°C to balance reaction rate and product stability.

-

Purification : Triple recrystallization from nitric acid-distilled water mixtures ensures nitrate-free product.

Mechanistic Insights and Optimization

Role of in Oxidation

Lead dioxide acts as a stoichiometric oxidizer, transferring oxygen to Co²⁺ while being reduced to Pb²⁺. The acetic acid medium ensures proton availability for redox cycling, critical for maintaining reaction stoichiometry.

Solvent Effects

Table 2: Comparative Analysis of Synthesis Methods

| Parameter | Classical Method | Nitrate Method |

|---|---|---|

| Starting material | ||

| Oxidizing agent | (ambient or added) | |

| Reaction time | 1 hour | 2–3 hours |

| Yield | 71% | 60–65% |

| Purity control | Ethanol precipitation | Triple recrystallization |

Industrial-Scale Production Considerations

Industrial protocols emphasize cost-effectiveness and safety:

-

Replacement of : Electrochemical oxidation or as greener alternatives.

-

Continuous flow reactors : Enhance mixing and temperature control for reproducible yields.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: Tripotassium trioxalatocobaltate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.

Reduction: It can be reduced by reducing agents such as sodium borohydride.

Substitution: The oxalate ligands can be substituted by other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in an aqueous or alcoholic medium.

Substitution: Ligand exchange reactions using ligands like ammonia or ethylenediamine.

Major Products Formed:

Oxidation: Formation of cobalt(III) oxide or other cobalt oxides.

Reduction: Formation of cobalt(II) complexes.

Substitution: Formation of new coordination complexes with different ligands.

Scientific Research Applications

Scientific Research Applications

Research has indicated potential biological activities of tripotassium trioxalatocobaltate, particularly in its interactions with biomolecules. Studies suggest that this compound can:

- Bind to metal ions, affecting their reactivity.

- Generate reactive oxygen species (ROS) upon light exposure, which can interact with biological molecules, potentially leading to therapeutic applications .

Medical Imaging and Therapeutics

The compound is being explored for its utility in medical imaging techniques due to its photophysical properties, which allow it to absorb light across a wide spectrum. This characteristic is beneficial for developing imaging agents that can enhance contrast in biological tissues.

Industrial Applications

In industrial settings, this compound is utilized in the development of advanced materials and catalysts. Its ability to form stable complexes with various ligands makes it valuable for catalyzing chemical reactions in manufacturing processes.

Photocleavable Anionic Glues

A notable study involved using this compound as a photocleavable anionic glue (PAG) in nanoparticle assemblies. When exposed to light, the compound undergoes photodecomposition, leading to disassembly of nanoparticle aggregates, which is crucial for controlled-release applications .

- Mechanism : Upon light exposure, Co(III) is reduced to Co(II), and some oxalate is oxidized to carbon dioxide.

- Applications : This property has implications for drug delivery systems where precise control over release timing is essential.

Mechanism of Action

The mechanism of action of tripotassium trioxalatocobaltate involves its interaction with various molecular targets and pathways. The compound can:

Bind to metal ions: The oxalate ligands can chelate metal ions, affecting their availability and reactivity.

Generate reactive oxygen species: In the presence of light or other stimuli, the compound can produce reactive oxygen species, which can interact with biological molecules.

Modulate enzyme activity: The compound can inhibit or activate enzymes by binding to their active sites or altering their conformation.

Comparison with Similar Compounds

Table 2: Primary Quantum Efficiencies (313–435 nm)

| Wavelength (nm) | Quantum Efficiency |

|---|---|

| 313 | 0.365 |

| 365 | 0.345 |

| 405 | 0.085 |

| 435 | 0.06 |

The quantum efficiency of Co²⁺ formation is twice the primary values, suggesting a radical intermediate (C₂O₄⁻) participates in secondary reactions . In contrast, hexacyanocobaltate(III) lacks documented photochemical studies, likely due to cyanide’s stronger field ligand properties, which may stabilize the complex against light-induced decomposition.

Thermal Stability and Decomposition

The thermal decomposition of K₃[Co(C₂O₄)₃] follows a dual-path mechanism:

- Neutral pathway : $-\frac{d[CoOx₃³⁻]}{dt} = k₁[CoOx₃³⁻]$

- Acid-catalyzed pathway : $-\frac{d[CoOx₃³⁻]}{dt} = k₂[H⁺][CoOx₃³⁻]$

Table 3: Rate Constants and Activation Energies

| Parameter | Value (k₁) | Value (k₂) |

|---|---|---|

| Pre-exponential factor | 1.62 × 10¹⁸ s⁻¹ | 1.77 × 10¹⁹ (mol⁻¹·L·s⁻¹) |

| Activation Energy | 33,600 J/mol | 32,500 J/mol |

The neutral pathway dominates at higher pH, while acidic conditions accelerate decomposition. Hexacyanocobaltate(III), in contrast, is thermally robust due to cyanide’s strong σ-donor and π-acceptor capabilities, which enhance metal-ligand bond strength .

Research Findings and Data

Biological Activity

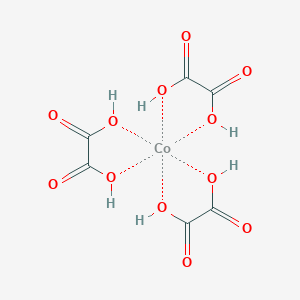

Tripotassium trioxalatocobaltate, with the chemical formula , is a coordination compound of cobalt in the +3 oxidation state, coordinated with three oxalate ligands and three potassium ions. This compound has garnered attention in various scientific fields due to its unique biological activities and potential applications in medicine, chemistry, and materials science.

This compound can be synthesized through the reaction of cobalt(III) chloride with potassium oxalate in an aqueous solution. The general reaction can be summarized as follows:

This compound appears as vibrant green crystals and exhibits interesting photophysical properties, making it a subject of extensive research.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) when exposed to light or other stimuli. These ROS can interact with various biological molecules, leading to significant biochemical effects. The compound's mechanism of action includes:

- Metal Ion Chelation : The oxalate ligands can chelate metal ions, which may influence their bioavailability and reactivity in biological systems.

- Enzyme Modulation : this compound can inhibit or activate enzymes by binding to their active sites or altering their conformation.

- Photodynamic Activity : Under light exposure, the compound can produce ROS that may induce oxidative stress in cells, potentially leading to cell death or apoptosis.

Research Findings and Case Studies

Recent studies have explored the biological implications of this compound across various domains:

- Anticancer Properties : Research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through ROS generation. For instance, a study demonstrated that exposure to light increased the cytotoxicity of this compound against specific cancer cell lines, suggesting its potential as a photodynamic therapy agent .

- Antimicrobial Activity : Another study highlighted the antimicrobial effects of this compound against various bacterial strains. The compound was shown to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis .

- Biochemical Assays : The compound has been used in spectrophotometric assays for the determination of cobalt levels in biological samples. Such assays capitalize on the colorimetric properties of cobalt complexes formed with oxalates, providing insights into cobalt's role in biological systems .

Comparative Analysis

To further understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound | Main Metal | Biological Activity | Applications |

|---|---|---|---|

| This compound | Cobalt | Anticancer, Antimicrobial | Photodynamic therapy |

| Tripotassium trioxalatoferrate | Iron | Limited studies on biological activity | Potential in catalysis |

| Tripotassium trioxalatochromate | Chromium | Toxicity concerns | Industrial applications |

Q & A

[Basic] What are the critical factors in synthesizing high-purity tripotassium trioxalatocobaltate, and how do crystallization methods impact product quality?

Methodological Answer:

Synthesis typically involves redox reactions between cobalt salts and oxalate ligands under controlled pH. A key consideration is the choice of crystallization method:

- Slow crystallization (e.g., resting the solution for 24 hours) yields larger, higher-quality crystals due to controlled nucleation, minimizing defects.

- Rapid crystallization (e.g., ice baths) accelerates crystal formation but may introduce impurities or structural imperfections due to temperature-induced stress .

Validate purity via elemental analysis and spectroscopic techniques (e.g., IR for oxalate ligand coordination).

[Basic] Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Methodological Answer:

- Polarography : Measures diffusion currents to quantify ion-pair formation constants (e.g., logK = 1.53 for NH₄⁺ association at zero ionic strength) .

- UV-Vis Spectroscopy : Identifies d-d transitions of the cobalt(III) center (e.g., λ_max ~500–600 nm).

- IR Spectroscopy : Confirms oxalate ligand coordination via C-O and C=O stretching frequencies (1,600–1,700 cm⁻¹) .

Cross-validate results with conductivity measurements to assess ionic interactions.

[Advanced] How do cation interactions in aqueous solutions influence the stability of this compound?

Methodological Answer:

Cation association constants (K) determine complex stability. For example:

[Advanced] How can researchers address contradictions between spectroscopic data (e.g., UV-Vis vs. IR) in this compound analysis?

Methodological Answer:

Contradictions often arise from experimental artifacts (e.g., solvent interference, incomplete ligand coordination). Apply triangulation :

- Multi-method validation : Combine UV-Vis (electronic structure), IR (ligand bonding), and X-ray diffraction (crystal structure).

- Control experiments : Replicate synthesis under inert atmospheres to rule out oxidation artifacts.

- Data normalization : Account for ionic strength effects using reference electrolytes (e.g., NH₄NO₃) .

[Basic] What are the common pitfalls in reproducing this compound syntheses, and how can they be mitigated?

Methodological Answer:

- pH Control : Use buffered solutions (pH 4–6) to prevent hydrolysis of Co³⁺.

- Oxalate Degradation : Avoid prolonged heating, which decomposes oxalate ligands into CO₂.

- Crystallization Consistency : Document temperature and agitation rates to standardize crystal growth kinetics .

[Advanced] How can researchers model the thermodynamic stability of this compound in mixed-solvent systems?

Methodological Answer:

- Conductivity Titrations : Measure ion activity coefficients in water-organic solvent mixtures.

- Thermodynamic Cycles : Calculate ΔG of association using polarographically derived K values .

- Computational Chemistry : Apply DFT to simulate ligand-field stabilization energies and predict redox behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.